N-Des-t-boc-N-2-[2-methyl-1-(4-methoxyphenyl)methoxy]propyloxycarbonxyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel
CAS No.: 154044-74-3
Cat. No.: VC0019005
Molecular Formula: C57H63Cl6NO20
Molecular Weight: 1294.818
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 154044-74-3 |
|---|---|
| Molecular Formula | C57H63Cl6NO20 |
| Molecular Weight | 1294.818 |
| IUPAC Name | [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-9,12-bis[[2-chloro-2-(chloro-λ3-chloranylidene)ethoxy]carbonyloxy]-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[[1-[(4-methoxyphenyl)methoxy]-2-methylpropan-2-yl]oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
| Standard InChI | InChI=1S/C57H63Cl6NO20/c1-30-36(79-49(69)43(66)42(33-15-11-9-12-16-33)64-50(70)84-53(3,4)28-75-25-32-19-21-35(74-8)22-20-32)24-57(73)47(82-48(68)34-17-13-10-14-18-34)45-55(7,46(67)44(41(30)54(57,5)6)81-52(72)77-27-40(59)63-61)37(80-51(71)76-26-39(58)62-60)23-38-56(45,29-78-38)83-31(2)65/h9-22,36-38,42-45,47,66,73H,23-29H2,1-8H3,(H,64,70)/t36-,37-,38+,42-,43+,44+,45-,47-,55+,56-,57+/m0/s1 |
| Standard InChI Key | QKUYTIMCKMTSCU-ZOPBECDISA-N |
| SMILES | CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)COCC6=CC=C(C=C6)OC)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)OCC(=ClCl)Cl)C)OC(=O)OCC(=ClCl)Cl |
Introduction
Chemical Properties and Structure
N-Des-t-boc-N-2-[2-methyl-1-(4-methoxyphenyl)methoxy]propyloxycarbonxyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel possesses distinct chemical properties that contribute to its pharmaceutical significance. The compound's detailed chemical information is presented in Table 1.
Table 1: Chemical Properties of N-Des-t-boc-N-2-[2-methyl-1-(4-methoxyphenyl)methoxy]propyloxycarbonxyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel
| Property | Value |
|---|---|
| CAS Number | 154044-74-3 |
| Molecular Formula | C57H63Cl6NO20 |
| Molecular Weight | 1294.818 |
| IUPAC Name | [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-9,12-bis[[2-chloro-2-(chloro-λ3-chloranylidene)ethoxy]carbonyloxy]-1-hydroxy-15-[(2R,3S)-2-hydroxy-3-[[1-[(4-methoxyphenyl)methoxy]-2-methylpropan-2-yl]oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]hep |
The compound's structural complexity is evident from its name and molecular formula. It contains multiple functional groups including carbonyl groups, hydroxyl groups, and chlorinated moieties. The presence of six chlorine atoms, primarily in the trichloroethyl protecting groups, contributes significantly to its molecular weight and chemical behavior.
The structure maintains the core taxane skeleton of docetaxel while incorporating specific modifications that serve important purposes in the synthesis pathway. These modifications include protection groups at key positions that prevent unwanted side reactions during the multi-step synthesis process .
Synthesis and Development
Synthetic Pathway
The synthesis typically begins with a suitably protected 10-deacetyl baccatin III backbone, which serves as the core structure. This backbone is then esterified with a protected side chain acid to produce the intermediate compound. The synthetic route involves multiple protection and deprotection steps to ensure selective reactions at specific positions .
The carbobenzyloxy (CBZ) protection groups are commonly used during this process. As outlined in the available literature, the C7, C10 di-CBZ 10-deacetyl baccatin III is esterified with an N-CBZ C2'-protected 3-phenylisoserine side chain . This results in the formation of an intermediate compound that contains the protected docetaxel structure.
The reaction is typically performed by dissolving the compounds in toluene to form a solution, followed by the addition of dimethylamine pyridine (DMAP) and a dialkylcarbodiimide. The dialkylcarbodiimide is preferably used in equal proportion to the amount of the side chain compound .
Protection Groups
The protection groups play a crucial role in the synthesis of this compound. The trichloroethyl groups protect the hydroxyl functions at positions C-7 and C-10, while the methoxyphenyl moiety serves as a protection for the side chain. These groups prevent unwanted reactions during the synthesis and are removed in subsequent steps to yield the final docetaxel product .
The presence of a hydrogenable benzyl-type protecting group, such as a benzyloxymethyl (BOM) protecting group, at the C2' location is also significant in the synthesis pathway. This protecting group can be removed via hydrogenation in later stages of the synthesis .
Biological Activity and Mechanism of Action
While specific biological activity data for N-Des-t-boc-N-2-[2-methyl-1-(4-methoxyphenyl)methoxy]propyloxycarbonxyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel itself may be limited, compounds derived from docetaxel generally exhibit potent antineoplastic properties. As a docetaxel derivative, this compound is associated with the general mechanism of action of taxanes.
Research Applications
N-Des-t-boc-N-2-[2-methyl-1-(4-methoxyphenyl)methoxy]propyloxycarbonxyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel has several potential research applications, particularly in the development of novel cancer therapeutics.
Prodrug Development
One of the most promising applications of this compound is in the development of docetaxel prodrugs. Prodrugs are inactive or less active forms of a drug that can be converted to the active form within the body through enzymatic or chemical processes. The protected nature of this compound makes it an ideal candidate for prodrug development .
Research has shown that docetaxel prodrugs can significantly enhance the efficacy of treatment. For instance, when encapsulated in lipid nanoparticles, a docetaxel prodrug demonstrated a four-fold reduction in the half-maximal inhibitory concentration (IC-50) compared to free docetaxel . This enhanced efficacy can be attributed to the improved delivery and controlled release of the active compound.
Nanoparticle Delivery Systems
Another important application of this compound is in the development of nanoparticle-based delivery systems. The modified structure can be designed to be stably incorporated into lipid nanoparticles (LNPs), which can improve the drug's solubility, bioavailability, and targeting capabilities .
Studies have shown that docetaxel prodrugs encapsulated in LNPs can enhance tumor uptake and reduce systemic toxicity. For example, in pancreatic cancer models, LNP-delivered docetaxel prodrugs showed promising results both in vitro and in vivo, with improved tumor targeting and reduced side effects .
Targeted Cancer Therapy
The compound also has potential applications in targeted cancer therapy. By incorporating targeting moieties, such as rhodamine B in some studies, the prodrug can be directed to specific cellular compartments, such as mitochondria .
Mitochondrial targeting is particularly interesting because mitochondria play a crucial role in cellular energy production and apoptosis regulation. By directing the docetaxel derivative to mitochondria, researchers aim to enhance its therapeutic efficacy and reduce off-target effects .
Formulation and Delivery Systems
The formulation of N-Des-t-boc-N-2-[2-methyl-1-(4-methoxyphenyl)methoxy]propyloxycarbonxyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel and related compounds presents both challenges and opportunities for improving cancer therapy.
Lipid Nanoparticle Formulations
Lipid nanoparticles (LNPs) have emerged as promising delivery systems for docetaxel derivatives. The hydrophobic nature of these compounds allows them to be incorporated into the lipid bilayer of LNPs, resulting in improved stability and controlled release .
Research has demonstrated that LNP-encapsulated docetaxel prodrugs can significantly enhance the efficacy of treatment. For instance, in pancreatic cancer models, LNP delivery of docetaxel prodrugs resulted in IC-50 values of approximately 10 nM, compared to 44 nM for free docetaxel . This represents a substantial improvement in potency, which could translate to lower required doses and reduced side effects in clinical settings.
Targeted Delivery Approaches
Beyond LNPs, other targeted delivery approaches have been explored for docetaxel derivatives. One innovative approach involves the conjugation of a fluorinated docetaxel derivative with rhodamine B, which serves both as an imaging reporter and a targeting domain .
This conjugate is designed to specifically target mitochondria, which are key organelles in cancer cell metabolism and survival. The prodrug is linked via a biodegradable ester bond, allowing for controlled release of the active compound within the target cells .
Table 2: Comparative Cytotoxicity of Docetaxel Derivatives
| Compound | Time Post-Treatment | Relative Cytotoxicity (% of Active Drug) |
|---|---|---|
| 4FDT-RhB Prodrug | 48 hours | 18.5% |
| 4FDT-RhB Prodrug | 72 hours | 49.3% |
| 4FDT (Active Drug) | - | 100% (reference) |
The data in Table 2 illustrates the time-dependent increase in cytotoxicity of a docetaxel prodrug (4FDT-RhB), suggesting the consistent release of the active drug over time . This controlled release profile is advantageous for maintaining effective drug concentrations while minimizing peak-related toxicities.
Future Research Directions
The development of N-Des-t-boc-N-2-[2-methyl-1-(4-methoxyphenyl)methoxy]propyloxycarbonxyl-7,10-O-bis{[(2,2,2-trichloroethyl)oxy]carbonyl} Docetaxel and related compounds continues to evolve, with several promising research directions emerging.
Improved Synthesis Methods
Future research may focus on developing more efficient and scalable synthesis methods for this compound. Current synthesis procedures involve multiple steps and require careful control of reaction conditions to achieve selective protection and deprotection . Streamlining these processes could reduce production costs and make the compound more accessible for research and potential clinical applications.
Novel Delivery Systems
While lipid nanoparticles have shown promise as delivery vehicles for docetaxel derivatives, there is ongoing research into alternative delivery systems that could further enhance targeting specificity and reduce off-target effects . These include polymer-based nanoparticles, dendrimers, and hybrid delivery systems that combine multiple approaches.
Combination Therapies
Another promising research direction is the exploration of combination therapies involving docetaxel derivatives. For instance, studies have shown that docetaxel prodrugs can enhance the uptake of gold nanoparticles (GNPs) in tumor tissues, potentially improving the effectiveness of GNP-mediated radiotherapy . This synergistic approach could lead to more effective cancer treatment strategies with reduced side effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume